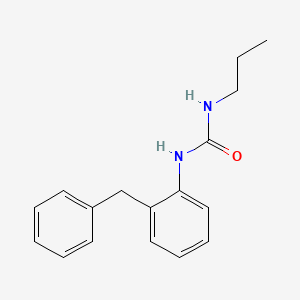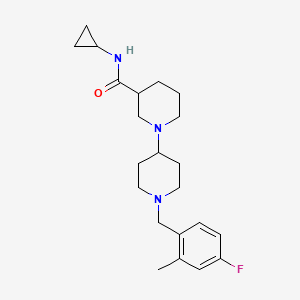![molecular formula C26H18BrClN4 B5468135 6-bromo-N-[(Z)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinolin-2-amine](/img/structure/B5468135.png)
6-bromo-N-[(Z)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-N-[(Z)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinolin-2-amine is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-[(Z)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinolin-2-amine typically involves multi-step organic reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Starting Materials: The synthesis begins with the preparation of 2-chloro-7-methylquinoline and 4-phenylquinoline derivatives.
Coupling Reaction: The Suzuki-Miyaura coupling reaction is performed using a palladium catalyst, such as Pd(PPh3)4, and a boronic acid derivative of the desired substituent.
Bromination: The resulting product is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Final Step: The final step involves the formation of the imine linkage by reacting the brominated product with the appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
6-bromo-N-[(Z)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinolin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-N-[(Z)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinolin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-chloroquinazoline: Another quinoline derivative with similar structural features.
6-bromo-2-chlorobenzothiazole: A related compound with a benzothiazole ring instead of a quinoline ring.
Uniqueness
6-bromo-N-[(Z)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinolin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-N-[(Z)-(2-chloro-7-methylquinolin-3-yl)methylideneamino]-4-phenylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18BrClN4/c1-16-7-8-18-12-19(26(28)31-24(18)11-16)15-29-32-25-14-21(17-5-3-2-4-6-17)22-13-20(27)9-10-23(22)30-25/h2-15H,1H3,(H,30,32)/b29-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWIGTZRMGQXRI-FDVSRXAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C=NNC3=NC4=C(C=C(C=C4)Br)C(=C3)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=C(C=C2C=C1)/C=N\NC3=NC4=C(C=C(C=C4)Br)C(=C3)C5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18BrClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 1-[3-(4-propan-2-yloxyphenoxy)propyl]piperidine-4-carboxylate;hydrochloride](/img/structure/B5468056.png)
![6-[1-(4-chloro-2-methylphenoxy)ethyl]-3-cyclopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5468072.png)
![6-[(4-METHYL-6-PHENOXYPYRIMIDIN-2-YL)OXY]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B5468077.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B5468083.png)
![N-({1-[(2-aminopyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)-N'-isopropylurea](/img/structure/B5468089.png)
![(2R)-2-hydroxy-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-phenylacetamide](/img/structure/B5468098.png)
![1-[1-(ETHANESULFONYL)PIPERIDINE-4-CARBONYL]-4-[(2E)-3-PHENYLPROP-2-EN-1-YL]PIPERAZINE](/img/structure/B5468099.png)

![(2E)-2-(4-{[1,1'-Biphenyl]-4-YL}-1,3-thiazol-2-YL)-3-(4-iodophenyl)prop-2-enenitrile](/img/structure/B5468106.png)
![Ethyl 5-methyl-2-({[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B5468113.png)
![ethyl 4-[4-(ethylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate oxalate](/img/structure/B5468119.png)
![4-benzyl-5-[1-(1,4-dioxan-2-ylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5468142.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B5468143.png)

